Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 391874-59-2
VCID: VC6886802
InChI: InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-7-9-13(10-8-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)14-5-3-4-6-15(14)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C21H17F3N4O4S2
Molecular Weight: 510.51

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

CAS No.: 391874-59-2

Cat. No.: VC6886802

Molecular Formula: C21H17F3N4O4S2

Molecular Weight: 510.51

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate - 391874-59-2

Specification

CAS No. 391874-59-2
Molecular Formula C21H17F3N4O4S2
Molecular Weight 510.51
IUPAC Name ethyl 4-[[2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-7-9-13(10-8-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)14-5-3-4-6-15(14)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
Standard InChI Key CZZMEDJYCFOLRQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with similar structures often involves multi-step reactions. For instance, the synthesis of ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylate involves esterification and chromatographic separation to obtain the intermediate product with high yield . Similarly, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide are synthesized using simple transformations and commercially available reagents .

Structural Analysis

Structural analysis of organic compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help confirm the molecular structure and purity of the synthesized compounds. For example, the structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide was confirmed using ¹H, ¹³C NMR, and LC-MS spectra .

Biological Activities

Compounds with thiadiazole and benzamido groups are often evaluated for their biological activities, such as antimicrobial and anti-inflammatory properties. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial activity against bacterial and fungal species . Similarly, compounds with potential anti-inflammatory activity, like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, are of interest for further structure optimization as 5-lipoxygenase inhibitors .

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaBiological ActivitySynthesis Method
Ethyl 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carboxylateC₁₇H₁₀Cl₂F₆N₄O₂SPesticide intermediateEsterification and chromatography
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedPotential 5-LOX inhibitorSimple transformations
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesNot specifiedAntimicrobial and anticancerNMR, IR, and elemental analysis

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